ACBI1 Exhibits >50-Fold Superior Degradation Potency for SMARCA2 vs. PROTAC 1
In MV-4-11 acute myeloid leukemia cells, ACBI1 degrades SMARCA2 with a DC50 of 6 nM, SMARCA4 with 11 nM, and PBRM1 with 32 nM [1]. In contrast, the earlier-generation PROTAC 1 degrades SMARCA2 with a DC50 of 300 nM and SMARCA4 with 250 nM, achieving only ~65-70% maximal degradation [1]. PROTAC 2 shows improved but still inferior potency compared to ACBI1 [1]. The 50-fold improvement in SMARCA2 DC50 (6 nM vs. 300 nM) translates to significantly lower compound requirements for complete target knockdown.
| Evidence Dimension | Degradation potency (DC50) |
|---|---|
| Target Compound Data | SMARCA2: 6 nM; SMARCA4: 11 nM; PBRM1: 32 nM |
| Comparator Or Baseline | PROTAC 1: SMARCA2 300 nM, SMARCA4 250 nM, max degradation ~65-70%; PROTAC 2: potency intermediate between PROTAC 1 and ACBI1 |
| Quantified Difference | ACBI1 DC50 for SMARCA2 is 50-fold lower than PROTAC 1 (6 nM vs. 300 nM) |
| Conditions | MV-4-11 cells, 24h treatment, capillary electrophoresis |
Why This Matters
Higher degradation potency at lower concentrations reduces off-target risks and conserves expensive compound for large-scale or long-term experiments.
- [1] Farnaby W, et al. Nat Chem Biol. 2019;15(7):672-680. doi:10.1038/s41589-019-0294-6 View Source
